Home > Products > Screening Compounds P35718 > N-methylimidazo[1,2-b]pyridazin-6-amine
N-methylimidazo[1,2-b]pyridazin-6-amine -

N-methylimidazo[1,2-b]pyridazin-6-amine

Catalog Number: EVT-13559220
CAS Number:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structural features, which include an imidazole ring fused to a pyridazine moiety. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound is cataloged under the CAS number 6653-96-9 and has been synthesized and studied in various research contexts, particularly concerning its interactions with biological targets such as amyloid plaques and protein kinases .

Classification

N-methylimidazo[1,2-b]pyridazin-6-amine is classified as a nitrogen-containing heterocyclic compound. Its molecular formula is C6H6N4C_6H_6N_4, with a molecular weight of approximately 134.14 g/mol .

Synthesis Analysis

Methods

The synthesis of N-methylimidazo[1,2-b]pyridazin-6-amine typically involves several key steps:

  1. Condensation Reaction: A common synthetic route includes the condensation of an α-bromoketone with 3-amino-6-halopyridazine under mild basic conditions, such as using sodium bicarbonate. This approach facilitates the formation of the imidazo[1,2-b]pyridazine backbone .
  2. Methylation: The introduction of the methyl group at the nitrogen position can be achieved through selective monomethylation using reagents like sodium methoxide and paraformaldehyde, followed by reduction with sodium borohydride .
  3. Cyclization: In some cases, cyclization reactions involving 2-aminopyridine and α-bromoketones in the presence of tert-butyl hydroperoxide have been reported .

Technical Details

These methods often require careful control of reaction conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and analysis of the synthesized compounds .

Molecular Structure Analysis

Structure

N-methylimidazo[1,2-b]pyridazin-6-amine features a bicyclic structure comprising an imidazole ring fused to a pyridazine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and potential biological activity.

Data

  • Molecular Formula: C6H6N4C_6H_6N_4
  • Molecular Weight: 134.14 g/mol
  • Density: Approximately 1.5 g/cm³
  • LogP: -0.52 (indicating hydrophilicity) .
Chemical Reactions Analysis

Reactions

N-methylimidazo[1,2-b]pyridazin-6-amine can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms can undergo nucleophilic substitution reactions with electrophiles.
  2. Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or lithium aluminum hydride respectively .
  3. Cyclization: Further cyclization can occur under specific conditions to yield more complex structures.

Technical Details

The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions, influencing both yield and product specificity.

Mechanism of Action

The mechanism of action for N-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, particularly protein kinases. It has been shown to inhibit kinase activity by binding to their active sites, disrupting signaling pathways that regulate cell growth and differentiation . This mechanism highlights its potential as a therapeutic agent in cancer treatment and other diseases where kinase activity is dysregulated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid at room temperature.
  • Melting Point: Not specified.

Chemical Properties

  • Boiling Point: Not available.
  • Solubility: The compound exhibits moderate solubility in organic solvents.

Relevant Data or Analyses

The physical properties suggest that N-methylimidazo[1,2-b]pyridazin-6-amine may be stable under standard laboratory conditions but should be stored away from light and moisture to maintain integrity .

Applications

N-methylimidazo[1,2-b]pyridazin-6-amine has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting protein kinases involved in cancer.
  2. Biological Research: Its derivatives are utilized in studies investigating amyloid plaque interactions relevant to neurodegenerative diseases .
  3. Chemical Biology: The compound's ability to modulate enzyme activity makes it valuable in exploring biochemical pathways.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

Historical Evolution of Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold—a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms—was first synthesized in the 1960s by Yoneda and coworkers via condensation of 3-aminopyridazines with α-halo carbonyl compounds [1]. This discovery unlocked a versatile chemotype for medicinal exploration, though its therapeutic potential remained largely untapped for decades. Early studies in the 1960s–1980s focused on central nervous system applications, with Nitta et al. reporting analgesic and sedative properties in initial derivatives [1]. However, synthetic limitations and a preference for purine-like scaffolds delayed systematic investigation.

The landscape transformed in 2012 when ponatinib—a multi-kinase inhibitor bearing the imidazo[1,2-b]pyridazine core—received FDA approval for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib’s success against BCR-ABL1 mutations, including the recalcitrant T315I gatekeeper mutation, validated this scaffold as a privileged structure in kinase inhibition [1] . This breakthrough ignited intense research, leading to clinical candidates like gandotinib (LY2784544), an Eli Lilly-developed JAK2 inhibitor that advanced to Phase II trials for myeloproliferative disorders [1] [2]. Subsequent efforts diversified applications beyond oncology, including antimicrobial, antiviral, and anti-inflammatory agents, leveraging the scaffold’s synthetic versatility for C-H functionalization via cross-coupling and metal-free oxidative reactions [1] .

Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Drug Development

YearDerivativeTherapeutic ApplicationDevelopment Status
1960sEarly CNS-active compoundsAnalgesic, sedativePreclinical
2012PonatinibBCR-ABL1-driven leukemiasFDA-approved
2010sGandotinib (LY2784544)Myeloproliferative disordersPhase II
2020sTRK degradersTropomyosin receptor kinase inhibitionPreclinical

The scaffold’s renaissance is attributed to three factors: (1) streamlined synthetic routes enabling rapid diversification at all C–H positions; (2) recognition of pyridazine’s superior physicochemical properties over benzene (e.g., enhanced solubility and reduced toxicity); and (3) high dipole moments (~4.0 Debye) facilitating strong target interactions [1] [4]. Today, imidazo[1,2-b]pyridazines represent a growing class of bioactive compounds with applications spanning kinase inhibition (e.g., PIM1, JAK2, TRK), circadian rhythm modulation (casein kinase inhibitors), and neurodegenerative diagnostics [1] [6].

Structural Significance of N-Methylimidazo[1,2-b]pyridazin-6-amine in Pharmacophore Design

N-Methylimidazo[1,2-b]pyridazin-6-amine exemplifies strategic optimization within this scaffold, where the C6 amine group—often N-methylated—serves as a critical pharmacophoric element. The core structure’s drug-like properties arise from intrinsic physicochemical advantages:

  • Hydrogen-Bonding Capacity: The pyridazine nitrogen (N2) and adjacent annular atoms act as robust hydrogen-bond acceptors, while the C6-amine (─NH─ or ─N(CH₃)─) functions as a donor-acceptor pair. This dual capability enables bidentate interactions with kinase hinge regions, as observed in JAK2 and PIM1 inhibitors [1] [5].
  • Dipole Moment & π-Stacking: The scaffold’s high dipole moment (~4.0 Debye) exceeds pyrimidine (~2.1 Debye) and pyrazine (~0.9 Debye) analogs, promoting stronger electrostatic recognition in ATP-binding pockets [4]. Concurrently, the planar fused system facilitates π-stacking with hydrophobic residues like Phe in kinases [6].
  • Crystallinity: Pyridazine-containing compounds exhibit superior crystalline properties, enhancing formulation stability—a key advantage in industrial drug production [1].

Table 2: Physicochemical and Structural Advantages of Imidazo[1,2-b]pyridazine vs. Bioisosteres

PropertyImidazo[1,2-b]pyridazineImidazopyridineBenzimidazole
Dipole moment (Debye)~4.0~3.5~2.0
Hydrogen-bond acceptors3 N atoms2 N atoms1 N atom
log P (avg. derivatives)1.5–2.52.0–3.52.5–4.0
Aqueous solubility (μM)50–20020–1005–50

The N-methyl group in N-methylimidazo[1,2-b]pyridazin-6-amine specifically addresses two challenges:

  • Solubility and Permeability: Methylation reduces the amine’s basicity (pKa shift), decreasing cationic character and improving membrane permeability. This mitigates a limitation of unsubstituted C6-amino derivatives, which may suffer from poor bioavailability due to excessive polarity [5].
  • Metabolic Stability: N-Methylation blocks oxidative deamination pathways, extending half-life in vivo. This modification is critical in kinase inhibitors requiring sustained target engagement [5].

In pharmacophore design, the C6-amine anchors target binding. For example:

  • In JAK2 inhibitors, the amine forms dual hydrogen bonds with Leu932 and Glu930, while the methyl group optimizes hydrophobic contact with the gatekeeper residue [2] [5].
  • In PROTACs (proteolysis-targeting chimeras), this moiety links the E3 ligase ligand to the target-binding domain, leveraging its synthetic versatility for derivatization [1].

Table 3: Role of N-Methylimidazo[1,2-b]pyridazin-6-amine Motif in Kinase Inhibitors

TargetExample CompoundInteraction with Kinase Hinge RegionEffect of N-Methylation
JAK2Gandotinib analogsH-bond donation to Leu932 backbone carbonylShields amine from metabolism; enhances cellular potency
PIM1Patent EP2086979B1H-bond acceptance from Glu121; hydrophobic fit to Ile185Optimizes log D for cell penetration
TRKNovartis PROTACsSalt bridge with Asp668; π-stacking with Phe669Prevents undesired H-bond donation to solvents

Synthetic routes to N-methylimidazo[1,2-b]pyridazin-6-amine typically involve palladium-catalyzed amination of 6-bromoimidazo[1,2-b]pyridazine with methylamine, or reductive amination of the 6-aldehyde derivative [6]. Computational studies confirm that methylation minimally distorts the scaffold’s planarity (<5° dihedral shift), preserving π-stacking efficiency while fine-tuning electronic properties [5]. As medicinal chemistry advances toward targeted protein degradation and allosteric modulation, this versatile motif remains integral to optimizing pharmacodynamic and pharmacokinetic profiles.

Properties

Product Name

N-methylimidazo[1,2-b]pyridazin-6-amine

IUPAC Name

N-methylimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-8-6-2-3-7-9-4-5-11(7)10-6/h2-5H,1H3,(H,8,10)

InChI Key

VQKZSBXGGUIWCN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN2C=CN=C2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.